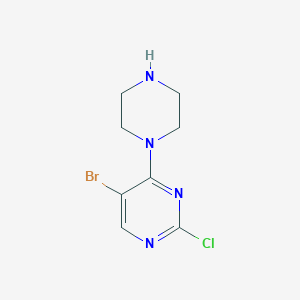

5-Fluoro-4-iodopyridin-3-amine

Descripción general

Descripción

5-Fluoro-4-iodopyridin-3-amine is a chemical compound with the CAS Number: 1350475-29-4 . It has a molecular weight of 238 and its IUPAC name is 5-fluoro-4-iodo-3-pyridinamine . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

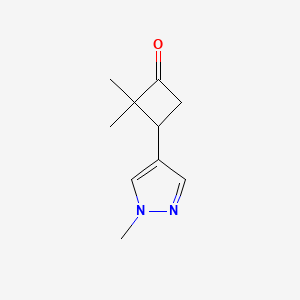

Synthesis Analysis

The synthesis of this compound involves the use of bis-triphenylphosphine-palladium (II) chloride, copper (I) iodide, and triethylamine in acetonitrile at 70°C for 3 hours under an inert atmosphere .Aplicaciones Científicas De Investigación

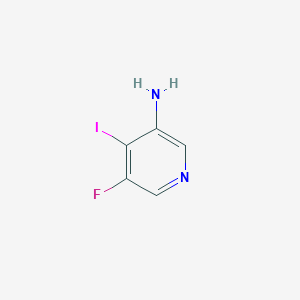

Creating Structural Manifolds from a Common Precursor

Research by Schlosser and Bobbio (2002) explored the use of halopyridines, like 5-Fluoro-4-iodopyridin-3-amine, in creating various structural manifolds. They focused on the basicity gradient-driven isomerization of halopyridines, demonstrating their transformation into different compounds like 4-pyridinecarboxylic acids and 4-iodopyridines (Schlosser & Bobbio, 2002).

Selective Palladium-Catalyzed Amination

Koley, Schnürch, and Mihovilovic (2010) discussed the selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines. They highlighted the complementary nature of Buchwald-Hartwig cross-coupling, which exclusively targets the 4-position in 2-fluoro-4-iodopyridine, under microwave irradiation (Koley, Schnürch & Mihovilovic, 2010).

Chemoselective Functionalization

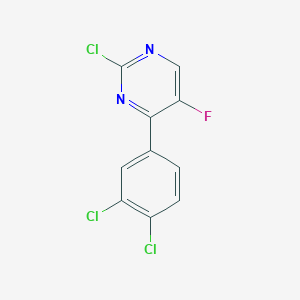

Stroup, Szklennik, Forster, and Serrano-Wu (2007) reported the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. They achieved selective substitution at various positions using different conditions, showcasing the versatility of such compounds in chemical synthesis (Stroup et al., 2007).

Synthesis of Fluoropicolinate Herbicides

Johnson, Renga, Galliford, Whiteker, and Giampietro (2015) modified the cascade cyclization of fluoroalkyl alkynylimines with primary amines, leading to the synthesis of 4-amino-5-fluoropicolinates. This method provided access to picolinic acids with various substituents, highlighting the potential of fluorinated pyridines in developing herbicides (Johnson et al., 2015).

Synthesis of Pentasubstituted Pyridines

Wu, Porter, Frennesson, and Saulnier (2022) described the synthesis of unique halopyridine isomers, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. They used these compounds as building blocks in medicinal chemistry, showcasing their utility in synthesizing complex chemical structures (Wu et al., 2022).

Directed Ortho-lithiation and Halogen Dance

Rocca, Cochennec, Marsais, Thomas‐Dit‐Dumont, Mallet, Godard, and Quéguiner (1993) achieved metalation of iodopyridines through ortho-directed lithiation, followed by reaction with various electrophiles. This method provided a pathway to synthesize polysubstituted pyridines, demonstrating the reactivity of halogenated pyridines in complex syntheses (Rocca et al., 1993).

Propiedades

IUPAC Name |

5-fluoro-4-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAATERKBWCJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

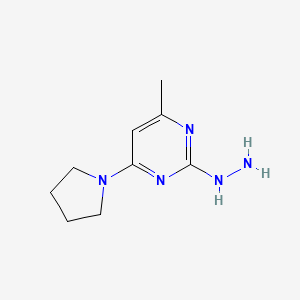

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)

![Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B1450450.png)

![2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde](/img/structure/B1450458.png)